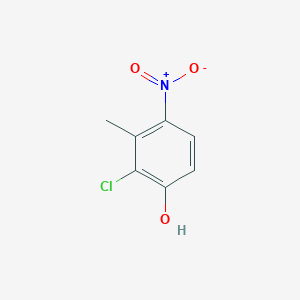

2-Chloro-3-methyl-4-nitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

88062-27-5 |

|---|---|

Molecular Formula |

C7H6ClNO3 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

2-chloro-3-methyl-4-nitrophenol |

InChI |

InChI=1S/C7H6ClNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 |

InChI Key |

WXOVTRMDBPPTFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways of 2 Chloro 3 Methyl 4 Nitrophenol

Synthetic Routes to 2-Chloro-3-methyl-4-nitrophenol and Related Structures

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the controlled introduction of nitro and chloro substituents onto a phenolic or aromatic precursor.

Regioselective Nitration of Substituted Phenols

The direct nitration of substituted phenols is a common method for the synthesis of nitrophenols. The regioselectivity of this electrophilic aromatic substitution reaction is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of synthesizing this compound, a plausible precursor would be 2-chloro-3-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and methyl groups also influence the position of nitration.

The nitration of phenols is typically carried out using nitric acid, often in the presence of a catalyst or with controlled reaction conditions to favor the desired isomer. researchgate.netpaspk.org For instance, the nitration of m-cresol (B1676322) can yield 3-methyl-4-nitrophenol (B363926). google.comchemicalbook.com Similarly, the nitration of 3-chloro-4-methylphenol (B1346567) with aqueous nitric acid in glacial acetic acid has been reported to produce 3-chloro-4-methyl-6-nitrophenol. prepchem.com The specific synthesis of this compound via this route would depend on the precise starting material and reaction conditions to achieve the desired regiochemistry.

The hydroxyl group's strong activating nature generally directs the incoming nitro group to the ortho and para positions. quora.combyjus.com Therefore, starting with 2-chloro-3-methylphenol, the nitration would be expected to occur at positions ortho or para to the hydroxyl group. The presence of the chloro and methyl groups at positions 2 and 3, respectively, would sterically and electronically influence the final position of the nitro group.

| Starting Material | Nitrating Agent | Key Product(s) | Reference |

|---|---|---|---|

| m-Cresol | Nitric Acid | 3-Methyl-4-nitrophenol | google.comchemicalbook.com |

| 3-Chloro-4-methylphenol | Aqueous Nitric Acid in Glacial Acetic Acid | 3-Chloro-4-methyl-6-nitrophenol | prepchem.com |

| Phenol (B47542) | Dilute Nitric Acid | o-Nitrophenol and p-Nitrophenol | byjus.com |

Chlorination of Nitrophenols with Oxidizing Agents

An alternative synthetic strategy involves the chlorination of a pre-existing nitrophenol. For example, the chlorination of 4-nitrophenol (B140041) with chlorine in the presence of an aqueous hydrochloric acid solution can yield 2-chloro-4-nitrophenol (B164951). google.com This electrophilic substitution is facilitated by the electron-rich nature of the phenol ring, even with the deactivating effect of the nitro group. The hydroxyl group directs the incoming chlorine atom primarily to the ortho position. mdpi.comvaia.com

Similarly, the chlorination of m-nitrophenol can lead to the formation of 4-chloro-3-nitrophenol (B1362549) and 2-chloro-5-nitrophenol. vaia.com The regioselectivity is governed by the directing effects of both the hydroxyl and nitro groups. stackexchange.com The synthesis of this compound could potentially be achieved by the chlorination of 3-methyl-4-nitrophenol. The hydroxyl group would direct the incoming chlorine to the ortho position (C2), and the methyl group at C3 would further influence the regiochemical outcome.

Diazotization and Sandmeyer-Type Reactions in Derivatization

Diazotization of an aromatic amine followed by a Sandmeyer or Sandmeyer-type reaction provides a versatile method for introducing a variety of substituents, including chlorine, onto an aromatic ring. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov This approach is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.

For instance, the synthesis of 2-chloro-m-cresol, a related structure, has been achieved by the para-selective nitration of m-cresol, followed by reduction of the nitro group to an amine, diazotization, and a Sandmeyer reaction to introduce the chlorine atom at the 2-position. wikipedia.org A similar strategy could be envisioned for the synthesis of this compound. This would involve starting with an appropriate amino-nitrophenol precursor, followed by diazotization and a copper(I) chloride-mediated Sandmeyer reaction to install the chloro group. masterorganicchemistry.com

Nucleophilic Substitution Reactions on Nitroaromatic Scaffolds

Nucleophilic aromatic substitution (SNA) reactions offer another pathway to substituted nitrophenols, particularly when the aromatic ring is activated by strongly electron-withdrawing groups like the nitro group. libretexts.orgpressbooks.pub While less common than electrophilic substitution, SNAr can be a powerful tool for specific transformations.

The reaction typically involves the attack of a nucleophile on an aryl halide bearing electron-withdrawing groups at the ortho and/or para positions. libretexts.orgpressbooks.pub For example, 2,4,6-trinitrochlorobenzene readily reacts with hydroxide (B78521) ions to form 2,4,6-trinitrophenol. libretexts.orgpressbooks.pub In the context of synthesizing this compound, a potential route could involve a nucleophilic substitution on a di-nitro or halo-nitro precursor. For instance, the reaction of a suitably substituted dinitrobenzene derivative with a chloride source could potentially lead to the target molecule, although this is a less direct approach.

Chemical Reactivity and Advanced Transformation Mechanisms of this compound

The chemical reactivity of this compound is largely characterized by the transformations of its functional groups, particularly the nitro group.

Reduction Pathways of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a wide range of amino compounds. This reduction can be achieved using various reagents and conditions. A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. nih.govnih.govyoutube.com This method is generally clean and efficient.

For example, the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline has been studied extensively. nih.govnih.gov Similarly, the reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol can be accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride. google.comgoogle.com This suggests that the nitro group of this compound can be selectively reduced to the corresponding amine, 4-amino-2-chloro-3-methylphenol (B15367440), using similar methodologies.

Other reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be employed for the reduction of nitrophenols. mdpi.com The choice of reducing agent and reaction conditions can be tuned to achieve the desired selectivity, especially when other reducible functional groups are present in the molecule.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| p-Chloronitrobenzene | H₂/γ-Mo₂N | p-Chloroaniline | nih.gov |

| 2-Chloro-4-nitrophenol | Hydrazine hydrate/Activated Carbon, FeCl₃ | 2-Chloro-4-aminophenol | google.comgoogle.com |

| 4-Nitrophenol | NaBH₄/Cobalt Oxide Nanocomposites | 4-Aminophenol | mdpi.com |

Alkylations and Esterifications at the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a key site for synthetic modification, allowing for the formation of ethers and esters. The presence of the electron-withdrawing nitro group para to the hydroxyl function increases the acidity of the phenolic proton, facilitating its removal by a base to form a reactive phenoxide ion. ncert.nic.in

Alkylation reactions, typically proceeding via the Williamson ether synthesis, involve the reaction of the corresponding sodium or potassium phenoxide with an alkyl halide. The phenoxide is generated in situ by treating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate. The resulting nucleophilic phenoxide then displaces the halide from the alkylating agent (e.g., methyl iodide, ethyl bromide) in an S_N2 reaction to yield the desired ether. Due to the steric hindrance from the adjacent methyl and chloro groups, reactions with bulkier alkyl halides may proceed at a slower rate.

Esterification of the hydroxyl group can be readily achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion. These reactions result in the formation of phenyl esters, which are valuable intermediates in organic synthesis.

The table below summarizes plausible alkylation and esterification reactions.

| Reaction Type | Reagents | Product |

| Alkylation (Methylation) | 1. NaOH or K₂CO₃2. Methyl Iodide (CH₃I) | 2-Chloro-1-methoxy-3-methyl-4-nitrobenzene |

| Alkylation (Ethylation) | 1. NaOH or K₂CO₃2. Ethyl Bromide (CH₃CH₂Br) | 2-Chloro-1-ethoxy-3-methyl-4-nitrobenzene |

| Esterification (Acetylation) | Acetic Anhydride, Pyridine | 2-Chloro-3-methyl-4-nitrophenyl acetate (B1210297) |

| Esterification (Benzoylation) | Benzoyl Chloride, Pyridine | 2-Chloro-3-methyl-4-nitrophenyl benzoate |

Exploration of Aromatic Ring Reactions: Halogenation and Sulfonation

Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. stackexchange.com Conversely, the nitro group is a powerful deactivating meta-director, and the chloro group is a deactivating ortho-, para-director. stackexchange.com

The cumulative effect of these groups dictates the position of subsequent substitution. The positions ortho and para to the highly activating hydroxyl group are C2, C4, and C6.

Position C2 is blocked by the chloro group.

Position C4 is blocked by the nitro group.

Therefore, position C6 is the most activated and sterically accessible site for electrophilic attack.

Halogenation , such as chlorination or bromination, is expected to occur selectively at the C6 position. Reaction with reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid or in a suitable solvent would likely yield 2,6-dichloro-3-methyl-4-nitrophenol (B1608868) or 6-bromo-2-chloro-3-methyl-4-nitrophenol, respectively.

Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would also be directed to the C6 position, introducing a sulfonic acid group (-SO₃H) to yield 3-chloro-2-hydroxy-4-methyl-5-nitrobenzenesulfonic acid. The use of a blocking group strategy, such as initial sulfonation to block a more reactive site, can sometimes be employed to achieve alternative substitution patterns, although the inherent directing effects in this molecule strongly favor the C6 position. stackexchange.com

| Reaction Type | Reagent | Major Product |

| Chlorination | Cl₂ / FeCl₃ | 2,6-Dichloro-3-methyl-4-nitrophenol |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-chloro-3-methyl-4-nitrophenol |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 3-Chloro-2-hydroxy-4-methyl-5-nitrobenzenesulfonic acid |

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The field of coordination chemistry leverages molecules called ligands, which donate electrons to a central metal ion to form a coordination complex. researchgate.net this compound and its derivatives, particularly the Schiff bases discussed previously, are excellent candidates for acting as ligands.

The parent phenol can function as a bidentate ligand, coordinating to a metal ion through both the phenolic oxygen and one of the oxygen atoms of the ortho-nitro group, forming a stable chelate ring.

More commonly, the Schiff base derivatives are used to create robust metal complexes. nanobioletters.com The Schiff base derived from 4-amino-2-chloro-3-methylphenol and an o-hydroxyaldehyde (like salicylaldehyde) can act as a multidentate ligand. Coordination to a metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) would typically occur through the phenolic oxygen, the imine nitrogen, and the second phenolic oxygen from the aldehyde moiety. researchgate.netresearchgate.net These complexes are often colored and can possess interesting magnetic, electronic, and catalytic properties. nih.govorientjchem.org The synthesis generally involves reacting the Schiff base ligand with a metal salt (such as a chloride or acetate salt) in a suitable solvent like ethanol (B145695) or methanol (B129727), often with gentle heating to facilitate the complexation. nanobioletters.com

| Ligand | Metal Salt Example | Potential Complex Structure |

| This compound | Copper(II) Acetate | A complex where Cu(II) is chelated by the phenolic oxygen and a nitro-group oxygen. |

| 2-(((3-Chloro-2-hydroxy-6-methylphenyl)imino)methyl)phenol | Nickel(II) Chloride | A complex where Ni(II) is coordinated by the two phenolic oxygens and the imine nitrogen. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

No specific FTIR data for 2-Chloro-3-methyl-4-nitrophenol is currently available.

Fourier Transform Raman (FT-Raman) Spectroscopy

No specific FT-Raman data for this compound is currently available.

Analysis of C-H, N-O, and O-H Vibrational Modes

A detailed analysis of the stretching and bending vibrations of the C-H bonds of the methyl group and the aromatic ring, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and the stretching of the O-H bond of the phenolic group would be essential for a complete structural assignment. However, without experimental spectra, a discussion of these modes for this compound remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR)

No specific ¹H NMR data for this compound is currently available.

Carbon-13 NMR (¹³C NMR)

No specific ¹³C NMR data for this compound is currently available.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a phenolic compound like this compound, analysis often requires derivatization to increase its volatility and thermal stability. researchgate.net The electron ionization (EI) mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. libretexts.org Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks, one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). libretexts.org

The fragmentation pattern provides further structural clues. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂, 46 Da), loss of a hydroxyl radical (OH, 17 Da), and cleavage of the methyl group (CH₃, 15 Da). libretexts.orgmiamioh.edu

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment |

|---|---|

| 187/189 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 172/174 | [M - CH₃]⁺ |

| 170/172 | [M - OH]⁺ |

| 141/143 | [M - NO₂]⁺ |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is particularly suited for the analysis of less volatile and thermally labile compounds like nitrophenols, often without the need for derivatization. phmethods.net In a typical reverse-phase HPLC setup, a C18 column would be used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency. eeer.orgsielc.com

Using tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM), this method offers high selectivity and sensitivity. shimadzu.com A precursor ion (the molecular ion) is selected and fragmented, and specific product ions are monitored. This is useful for quantifying the compound in complex matrices. shimadzu.com

Table 2: Hypothetical HPLC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| HPLC Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Precursor Ion (Q1) | m/z 186/188 |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound is not a radical in its ground state, its radical anion or phenoxyl radical can be generated through reduction or oxidation, respectively. ESR spectroscopy of such a radical would provide detailed information about the distribution of the unpaired electron's density across the molecule. This is observed through the hyperfine coupling of the electron spin with the magnetic nuclei in the molecule (¹H, ¹⁴N). The resulting spectrum, with its characteristic g-value and hyperfine coupling constants, acts as a fingerprint for the radical species.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom in the crystal lattice.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A single crystal X-ray diffraction experiment on this compound would yield precise data on its molecular geometry. nih.govmdpi.com This includes the crystal system, space group, and unit cell dimensions. More importantly, it provides a detailed map of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data reveals the planarity of the benzene (B151609) ring, the orientation of the hydroxyl, methyl, and nitro substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 3: Illustrative Crystallographic Data for a Related Compound: 2-Chloro-4-nitrophenol (B164951)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.094 |

| b (Å) | 18.232 |

| c (Å) | 6.784 |

| β (°) | 114.18 |

| Volume (ų) | 687.7 |

Data sourced from publicly available crystallographic databases for 2-chloro-4-nitrophenol and is for illustrative purposes only.

The precise bond lengths and angles determined from such an analysis would confirm the sp² hybridization of the ring carbons and provide insight into electronic effects, such as the electron-withdrawing nature of the nitro and chloro groups influencing the aromatic system.

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing

The primary intermolecular interaction expected to dominate the crystal structure of this compound is hydrogen bonding between the phenolic hydroxyl group and the nitro group of adjacent molecules. This type of O-H···O hydrogen bond is a well-established and strong interaction that significantly influences the crystal packing of nitrophenols. nih.govtestbook.com The geometry of the molecule, with the hydroxyl and nitro groups in a para orientation relative to each other, precludes the formation of intramolecular hydrogen bonds. Consequently, these functional groups are available to form extensive intermolecular hydrogen-bonded networks. nih.govnih.gov

In analogous compounds like 4-nitrophenol (B140041), extensive intermolecular hydrogen bonding leads to the formation of chains or sheets, resulting in a relatively high melting point compared to its ortho-isomer, which can form intramolecular hydrogen bonds. nih.govnih.gov It is therefore anticipated that molecules of this compound will assemble in the crystal lattice through strong O-H···O hydrogen bonds, linking them into chains or more complex three-dimensional networks.

Theoretical and computational studies on similar molecules have shown that the interplay of various substituents can fine-tune the strength and nature of hydrogen bonding interactions. rsc.org Computational predictions of crystal structures are a valuable tool for understanding the packing arrangements of organic molecules, especially in the absence of experimental data. nih.gov Such studies could provide valuable insights into the most stable polymorphic form of this compound and the specific arrangement of molecules within the crystal lattice.

A comprehensive understanding of the crystal packing would require single-crystal X-ray diffraction analysis. This technique would provide precise information on bond lengths, bond angles, and the specific intermolecular contacts, confirming the nature and extent of hydrogen bonding. The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds, to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 780 |

Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

It is important to emphasize that the values in the tables above are illustrative and not based on experimental data for this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. By focusing on the electron density, DFT methods can elucidate various electronic and geometric parameters of 2-Chloro-3-methyl-4-nitrophenol.

The first step in the theoretical investigation of a molecule like this compound involves optimizing its three-dimensional structure to find the most stable arrangement of its atoms—the minimum energy conformation. This process is typically performed using a DFT method, such as B3LYP, combined with a basis set like 6-311++G(d,p). The optimization yields key geometric parameters.

Conformational analysis is also crucial. For this compound, this would involve studying the rotation around the C-O bond of the hydroxyl group and the C-N bond of the nitro group to identify different stable conformers. The relative energies of these conformers determine their population at a given temperature. For similar substituted phenols, studies have shown that intramolecular hydrogen bonding between the hydroxyl and nitro groups can significantly influence the most stable conformation. longdom.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative. The values are based on typical bond lengths and angles for similar substituted phenols and would be precisely determined by a DFT calculation.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-NO2 Bond Length | ~1.47 Å |

| C-OH Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-Cl Bond Angle | ~120° |

| C-C-N Bond Angle | ~119° |

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The theoretical spectra for this compound can be simulated, allowing for the assignment of specific vibrational modes to the experimentally observed spectral bands. researchgate.netijcrt.org For example, characteristic stretching frequencies for the O-H, N-O, and C-Cl bonds would be identified. researchgate.net Calculations on related molecules like 2-chloro-4-nitroaniline (B86195) and various chloromethylphenyl isocyanates have demonstrated good agreement between DFT-predicted and experimental vibrational spectra. nih.govresearchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) Note: This table illustrates the expected vibrational modes and their typical frequency ranges. Precise values require specific DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-2960 | Medium |

| NO₂ Asymmetric Stretch | 1500-1570 | Very Strong |

| NO₂ Symmetric Stretch | 1330-1390 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group and chlorine atom, along with the electron-donating hydroxyl and methyl groups, would significantly influence the energies and spatial distributions of these orbitals. This analysis helps in understanding intramolecular charge transfer, where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for this compound Note: These are representative values. Actual energies are determined via DFT calculations.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net For this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them centers for electrophilic interaction. researchgate.netscienceopen.com Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Quantum Chemical Descriptors in Structure-Activity Relationships

The parameters obtained from DFT calculations can be used as quantum chemical descriptors to build relationships between a molecule's structure and its biological or chemical activity.

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity using statistical methods. dergipark.org.tr Quantum chemical descriptors derived from DFT, such as HOMO-LUMO energies, dipole moment, molecular volume, and atomic charges, are frequently used in QSAR studies. dergipark.org.tr For a compound like this compound, these descriptors could be used to predict its potential herbicidal, antifungal, or other biological activities by comparing them with a series of structurally related compounds for which experimental activity data is known. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Theoretical Prediction of Chemical Reactivity Descriptors

The chemical reactivity of this compound can be elucidated using quantum chemical calculations, particularly Density Functional Theory (DFT). These calculations provide a range of descriptors that help in understanding the molecule's stability, reactivity, and potential reaction pathways. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related electronic properties.

DFT calculations, often employing basis sets like 6-31G(d), are utilized to optimize the molecular geometry and compute electronic properties. For instance, studies on similar substituted nitrophenols have demonstrated the utility of DFT in predicting their reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its likely reactivity descriptors based on studies of analogous compounds like 2-methyl-4-nitrophenol (B1582141) and 3-methyl-4-nitrophenol (B363926). nih.govresearchgate.net

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Other global reactivity descriptors that can be derived from HOMO and LUMO energies include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index helps in predicting how the molecule will interact with nucleophiles.

A hypothetical set of calculated reactivity descriptors for this compound, based on typical values for similar aromatic compounds, is presented in the table below. These values are illustrative and would require specific DFT calculations for verification.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 6.4 | Chemical reactivity and stability |

| Electronegativity | χ | 5.3 | Tendency to attract electrons |

| Chemical Hardness | η | 3.2 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 4.38 | Electrophilic nature |

These values are illustrative and derived from general principles of computational chemistry and data for analogous compounds.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) and other simulation techniques are instrumental in understanding the dynamic behavior of this compound in different environments. These methods simulate the movement of atoms and molecules over time, providing insights into processes that are difficult to observe experimentally.

Solvation Effects on Molecular Properties

The properties and behavior of this compound can be significantly influenced by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to study these effects. tandfonline.comyoutube.com These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies and the study of how the solvent alters the molecule's geometry and electronic structure.

For instance, a study on a related Schiff base compound demonstrated that the PCM method could effectively model the energetic behavior in a solvent medium. tandfonline.com For this compound, being a polar molecule, its solubility and reactivity in polar solvents like water would be of particular interest. Solvation can affect the HOMO-LUMO gap, dipole moment, and other properties, which in turn influences its environmental transport and reactivity.

The table below illustrates the kind of data that would be generated from a computational study on the solvation effects on this compound's properties.

Table 2: Illustrative Solvation Effects on the Properties of this compound

| Property | In Vacuum (Hypothetical) | In Water (PCM, Hypothetical) |

| Dipole Moment (Debye) | 3.5 | 4.8 |

| HOMO-LUMO Gap (eV) | 6.4 | 6.2 |

| Solvation Free Energy (kcal/mol) | N/A | -8.2 |

These values are for illustrative purposes to demonstrate the expected trends from solvation modeling.

Interfacial Interactions with Environmental Matrices

Understanding the interaction of this compound with environmental matrices like soil organic matter or clay surfaces is crucial for predicting its environmental fate. Molecular dynamics simulations can be employed to model these complex interfacial interactions.

These simulations would typically involve placing a model of the this compound molecule near a surface representing an environmental component and observing the interactions over time. The functional groups on the molecule—the hydroxyl, nitro, chloro, and methyl groups—will dictate the nature of these interactions. For example, the hydroxyl and nitro groups can form hydrogen bonds with polar sites on soil organic matter, while the aromatic ring can engage in van der Waals and π-π stacking interactions.

Microbial Biodegradation Mechanisms and Pathways

Microbial degradation is a primary mechanism for the removal of chlorinated and nitrated phenolic compounds from the environment. The presence of electron-withdrawing nitro and chloro groups makes these compounds recalcitrant to microbial attack. nih.gov However, various microorganisms have evolved sophisticated enzymatic systems to utilize these xenobiotics as sources of carbon, nitrogen, and energy. nih.gov

Isolation and Characterization of Degrading Microorganisms

Several bacterial strains capable of degrading chloronitrophenols have been isolated, primarily from contaminated soils and industrial sites. These microorganisms have demonstrated the ability to use compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP) as a sole source of carbon and energy.

Burkholderia sp. : Multiple strains of Burkholderia have been identified as potent degraders of nitrophenols. For instance, Burkholderia sp. strain RKJ 800, isolated from a pesticide-contaminated site in India, can utilize 2C4NP as its only carbon and energy source. nih.govplos.org Another well-studied strain, Burkholderia sp. SJ98, is capable of degrading para-nitrophenol (PNP), 3-methyl-4-nitrophenol (3M4NP), and 2C4NP. nih.govnih.govresearchgate.net This strain demonstrates metabolic versatility in handling structurally related nitrophenolic compounds. nih.gov

Arthrobacter sp. : Arthrobacter nitrophenolicus strain SJCon is another bacterium reported to degrade 2C4NP. nih.govplos.org This highlights the role of the Arthrobacter genus in the bioremediation of chloronitrophenol-contaminated environments.

Rhodococcus imtechensis : The strain Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, can utilize 4-nitrophenol (B140041), 2,4-dinitrophenol, and 2C4NP as sole carbon and energy sources. acs.orgnih.govresearchgate.net This Gram-positive bacterium employs both oxidative and reductive mechanisms to initiate the breakdown of these compounds. acs.orgnih.gov

| Microorganism | Degraded Compound(s) | Isolation Source | Key Characteristics |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol (2C4NP) | Pesticide-contaminated soil | Utilizes 2C4NP as a sole carbon and energy source. nih.govplos.org |

| Burkholderia sp. SJ98 | p-Nitrophenol (PNP), 3-Methyl-4-nitrophenol (3M4NP), 2C4NP | Not specified | Demonstrates broad substrate specificity for nitrophenols. nih.govnih.gov |

| Arthrobacter nitrophenolicus SJCon | 2-Chloro-4-nitrophenol (2C4NP) | Not specified | Implicated in the degradation of 2C4NP. nih.govplos.org |

| Rhodococcus imtechensis RKJ300 | 4-Nitrophenol, 2,4-Dinitrophenol, 2C4NP | Pesticide-contaminated soil | Gram-positive bacterium capable of aerobically degrading 2C4NP. acs.orgnih.gov |

Elucidation of Catabolic Pathways and Identification of Intermediate Metabolites

The microbial breakdown of chloronitrophenols proceeds through distinct catabolic pathways, often involving a series of intermediate metabolites before the aromatic ring is cleaved. The initial step typically involves the removal of either the nitro or the chloro group, which reduces the compound's toxicity and prepares it for further degradation. nih.gov

In Burkholderia sp. strain RKJ 800, the degradation of 2C4NP is initiated by an oxidative mechanism. nih.gov The first step is the removal of the nitro group, leading to the formation of chlorohydroquinone (CHQ) . nih.govplos.org This is followed by the removal of the chloride ion, yielding hydroquinone (B1673460) (HQ) as the next major metabolite. nih.govplos.org The hydroquinone then undergoes ring cleavage. plos.org This pathway differs from that observed in Burkholderia sp. SJ98, which degrades 2C4NP via reductive dehalogenation to form 4-nitrophenol (PNP) first. nih.govplos.org

The degradation of the related compound 3-methyl-4-nitrophenol (3M4NP) by Burkholderia sp. strain SJ98 involves the formation of methyl-1,4-benzoquinone (MBQ) , which is then reduced to methylhydroquinone (B43894) (MHQ) before the aromatic ring is cleaved. nih.govnih.gov

In Rhodococcus imtechensis RKJ300, the degradation of 2C4NP also proceeds through chlorohydroquinone and hydroquinone as intermediates. acs.orgnih.gov However, a novel pathway has been identified in this strain where a two-component monooxygenase catalyzes the sequential denitration and dechlorination of 2C4NP to form hydroxyquinol (1,2,4-benzenetriol), which then serves as the ring cleavage substrate. nih.gov

| Degrading Strain | Initial Compound | Key Intermediate Metabolites | Pathway Type |

| Burkholderia sp. RKJ 800 | 2C4NP | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Oxidative denitration followed by dehalogenation. nih.govplos.org |

| Burkholderia sp. SJ98 | 2C4NP | 4-Nitrophenol (PNP), Nitrocatechol, 1,2,4-Benzenetriol | Reductive dehalogenation. nih.govplos.org |

| Burkholderia sp. SJ98 | 3M4NP | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) | Oxidative denitration. nih.govnih.gov |

| Rhodococcus imtechensis RKJ300 | 2C4NP | Chlorohydroquinone (CHQ), Hydroxyquinol (BT) | Sequential denitration and dechlorination. acs.orgnih.gov |

Enzymology of Degradation: Characterization of Key Enzymes

The degradation pathways are facilitated by a suite of specialized enzymes. These enzymes catalyze the key steps of denitration, dehalogenation, hydroxylation, and aromatic ring cleavage.

Monooxygenases : These enzymes are crucial for the initial attack on the aromatic ring. In Burkholderia sp. RKJ 800, a CNP-4-monooxygenase catalyzes the oxidative removal of the nitrite (B80452) group from 2C4NP to form CHQ. nih.gov In Rhodococcus imtechensis RKJ300, a two-component para-nitrophenol monooxygenase (PnpA1A2) is responsible for the sequential denitration and dechlorination of 2C4NP. nih.gov This enzyme can also hydroxylate hydroquinone to hydroxyquinol. nih.gov The PNP 4-monooxygenase (PnpA) in Burkholderia sp. SJ98 catalyzes the conversion of 3M4NP to MBQ. nih.govnih.gov

Dehalogenases : These enzymes remove halogen substituents. A CHQ dehalogenase in Burkholderia sp. RKJ 800 catalyzes the conversion of CHQ to HQ. nih.gov In some pathways, dehalogenation can be reductive, as seen with the reductive dehalogenase in Burkholderia sp. SJ98's degradation of 2C4NP. nih.gov

Reductases : Reductases are involved in the conversion of quinone intermediates. For example, PnpB, a 1,4-benzoquinone reductase in Burkholderia sp. SJ98, catalyzes the reduction of methyl-1,4-benzoquinone (MBQ) to methylhydroquinone (MHQ). nih.govnih.gov

Dioxygenases : These enzymes are responsible for cleaving the aromatic ring, a critical step in mineralization. Burkholderia sp. RKJ 800 possesses a manganese-dependent hydroquinone dioxygenase that cleaves the HQ ring to form γ-hydroxymuconic semialdehyde. nih.govplos.org In Burkholderia sp. SJ98, the enzyme PnpCD acts as a dioxygenase that can efficiently catalyze the cleavage of hydroquinone, chlorohydroquinone, and methylhydroquinone. frontiersin.org

Genetic Basis of Biodegradation: Gene Cluster Analysis and Expression

The genetic determinants for the degradation of nitrophenolic compounds are often organized in gene clusters, which can be located on plasmids or the chromosome. The expression of these genes is typically induced by the presence of the substrate.

In Burkholderia sp. strain SJ98, the pnpABA1CDEF gene cluster , known to be involved in para-nitrophenol (PNP) catabolism, is also responsible for the degradation of 2C4NP and 3M4NP. nih.govnih.gov Real-time quantitative PCR analysis has shown that these genes are upregulated in the presence of 3M4NP. nih.gov The gene pnpA, which codes for the PNP 4-monooxygenase, has been proven essential for the breakdown of 3M4NP through gene knockout experiments. nih.govnih.gov Similarly, the genes pnpC and pnpD encode the subunits of the ring-cleavage dioxygenase. frontiersin.org

In Rhodococcus imtechensis RKJ300, a pnp gene cluster, organized into three operons, is also implicated in the catabolism of both 2C4NP and PNP. nih.gov Genetic analysis, including gene knockout and complementation, confirmed that the pnpA1 gene is essential for the degradation of both compounds in this strain. nih.gov The presence of similar gene clusters across different bacterial species suggests a degree of conserved evolutionary strategy for degrading these pollutants, while variations in the clusters account for the different pathways observed.

Factors Influencing Microbial Degradation: Substrate Concentration, Co-metabolism, pH

The efficiency of microbial degradation is influenced by several environmental and physiological factors.

Substrate Concentration : The concentration of the pollutant can significantly affect degradation rates. For Burkholderia sp. RKJ 800, degradation of 2C4NP was observed in a concentration range of 0.1 mM to 0.4 mM, with the optimal concentration being 0.3 mM. nih.gov No degradation was observed at a concentration of 0.5 mM, indicating potential substrate inhibition at higher levels. nih.gov

pH and Temperature : The pH of the environment is a critical factor. The degradation ability of Stenotrophomonas sp. LZ-1 was retained over a broad temperature range (4°C to 35°C), indicating its adaptability to different environmental conditions. oup.com The optimal pH and temperature are specific to the degrading microorganism and its enzymatic machinery.

Abiotic Degradation Processes in Environmental Systems

While microbial activity is a major driver of degradation, abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of chloronitrophenols in the environment. However, these compounds are often stable under typical environmental conditions.

For the related compound 3-methyl-4-nitrophenol, studies have shown it to be stable in water at pH levels of 4, 7, and 9. oecd.org This suggests that hydrolysis is not a significant degradation pathway for this compound under normal environmental pH ranges. oecd.org The primary abiotic degradation process for many aromatic compounds is direct photolysis, driven by the absorption of sunlight. The estimated half-life for the degradation of 3-methyl-4-nitrophenol in water by direct photodegradation is 1.35 years, indicating a slow rate of transformation through this pathway. oecd.org Information on the abiotic degradation of this compound specifically is limited, but its structural similarity to other stable chloronitrophenols suggests it would also exhibit resistance to abiotic breakdown processes like hydrolysis.

Photo-Fenton Degradation under Visible Light Irradiation

No specific research findings on the Photo-Fenton degradation of this compound under visible light irradiation are currently available in the reviewed scientific literature. While the Photo-Fenton process is a known advanced oxidation process for the degradation of various organic pollutants, its specific application and efficacy for this particular compound have not been documented.

Cathodic Reduction in Electrochemical Systems (e.g., Microbial Electrolysis Cells)

There is no available research specifically detailing the cathodic reduction of this compound in electrochemical systems such as microbial electrolysis cells. Studies on related compounds like 2-chloro-4-nitrophenol have shown that cathodic reduction can be a viable degradation pathway, often involving the reduction of the nitro group and potential dechlorination. eeer.orgeeer.org However, the influence of the methyl group at the 3-position on the reduction process of this compound has not been investigated.

Degradation under Anaerobic Conditions

Specific studies on the degradation of this compound under anaerobic conditions are not present in the available scientific literature. Anaerobic degradation of chlorinated and nitrated aromatic compounds can occur through various microbial processes, but the specific pathways and microbial consortia involved in the transformation of this compound have not been identified. Research on analogous compounds suggests that anaerobic conditions can facilitate reductive dechlorination and the reduction of the nitro group. sci-hub.se

Hydrolytic Degradation Pathways

There is a lack of specific data on the hydrolytic degradation pathways of this compound. Hydrolysis can be a significant abiotic degradation process for some organic compounds, but its role and the corresponding degradation products for this compound have not been reported.

Bioremediation Strategies and Environmental Applications

Bioremediation offers a potentially sustainable approach to cleaning up sites contaminated with organic pollutants. This section explores the development of such strategies for this compound.

Development of Bioremediation Approaches for Contaminated Sites

No specific bioremediation approaches have been developed for sites contaminated with this compound. While bioremediation strategies have been investigated for other chlorinated nitrophenols, the specific microorganisms and conditions required for the effective breakdown of this compound have not been elucidated. acs.orgresearchgate.netnih.govresearchgate.net

Immobilized Cell Techniques for Enhanced Degradation

There are no documented studies on the use of immobilized cell techniques for the enhanced degradation of this compound. Immobilization can improve the efficiency and stability of microbial degradation of pollutants, but this has not been specifically applied to or studied for this compound.

Environmental Transformation and Degradation Pathways

Bioelectrochemical Systems for Pollutant Reduction

Bioelectrochemical systems (BESs), such as Microbial Fuel Cells (MFCs) and Microbial Electrolysis Cells (MECs), represent an emerging and sustainable technology for the remediation of persistent organic pollutants. typeset.ionih.gov These systems utilize the metabolic activity of microorganisms to catalyze oxidation and reduction reactions, offering a cost-effective and environmentally friendly alternative to traditional treatment methods for chlorinated nitroaromatic compounds. typeset.io While specific research on 2-Chloro-3-methyl-4-nitrophenol in BES is limited, extensive studies on its close structural isomer, 2-chloro-4-nitrophenol (B164951) (2C4NP), provide significant insights into the potential degradation pathways and efficiencies. typeset.io

Research has demonstrated that BES can effectively remove refractory pollutants from water. typeset.io In a Microbial Electrolysis Cell (MEC), for instance, the degradation of 2C4NP has been shown to be highly efficient. typeset.io The process involves the reduction of the nitro group, dechlorination, and eventual cleavage of the aromatic ring. typeset.io The cathode compartment of the MEC is where the primary degradation of the pollutant occurs. typeset.io

The efficiency of pollutant reduction in a BES can be significantly influenced by the presence of co-substrates, which act as electron donors for the microbial consortia. Studies have compared the degradation rates of 2C4NP using glucose and sodium acetate (B1210297) as co-substrates versus using 2C4NP as the sole substrate. typeset.io When 2C4NP was the only substrate, it was completely degraded at the cathode within 60 hours. typeset.io The addition of glucose as a co-substrate also resulted in complete degradation within 72 hours. typeset.io However, using sodium acetate as a co-substrate proved less effective, as 2C4NP was not completely degraded even after 84 hours. typeset.io This suggests that the choice of carbon source is critical for optimizing the degradation process. typeset.io

Detailed analysis of the degradation process in an MEC system with an initial 2C4NP concentration of 30 mg/L revealed several intermediate products. typeset.io The transformation pathways are complex and can proceed through several routes simultaneously. typeset.io Key identified intermediates include 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, and hydroquinone (B1673460). typeset.io The formation of these intermediates indicates that the degradation can be initiated by the reduction of the nitro group to an amino group, the oxidative release of the nitro group, or the reductive removal of the chlorine atom. typeset.io Ultimately, these pathways converge to form hydroquinone, which undergoes ring cleavage to form aliphatic acids like valeric acid and oxalic acid, and eventually mineralizes to carbon dioxide and water. typeset.io

The following table summarizes the research findings on the degradation of 2-chloro-4-nitrophenol in a Microbial Electrolysis Cell, highlighting the impact of different co-substrates on degradation efficiency over time.

Table 1: Degradation of 2-chloro-4-nitrophenol (2C4NP) in a Microbial Electrolysis Cell (MEC)

| Pollutant | Initial Concentration | Co-substrate | Time (hours) | Degradation Rate (%) | Key Intermediates Identified |

|---|---|---|---|---|---|

| 2-chloro-4-nitrophenol | 30 mg/L | Glucose | 12 | 29.89% | Not specified at this time point |

| 2-chloro-4-nitrophenol | 30 mg/L | Glucose | 24 | 95.53% | Not specified at this time point |

| 2-chloro-4-nitrophenol | 30 mg/L | Glucose | 72 | 100% | 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, Hydroquinone |

| 2-chloro-4-nitrophenol | 30 mg/L | Sodium Acetate | 12 | 9.16% | Not specified at this time point |

| 2-chloro-4-nitrophenol | 30 mg/L | Sodium Acetate | 24 | 23.50% | Not specified at this time point |

| 2-chloro-4-nitrophenol | 30 mg/L | Sodium Acetate | 84 | Incomplete | Not specified at this time point |

| 2-chloro-4-nitrophenol | 30 mg/L | None (Single Matrix) | 12 | 53.37% | Not specified at this time point |

| 2-chloro-4-nitrophenol | 30 mg/L | None (Single Matrix) | 24 | 97.31% | Not specified at this time point |

Data sourced from research on the cathodic reduction of 2C4NP in a Microbial Electrolysis Cell. typeset.io

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 2-Chloro-3-methyl-4-nitrophenol, several chromatographic techniques have proven effective.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Photodiode Array, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of nitrophenolic compounds. Its coupling with various detectors enhances its specificity and sensitivity.

Photodiode Array (PDA) Detection: HPLC systems equipped with PDA detectors are capable of providing spectral information for the eluting peaks, which aids in the identification of this compound. The UV-Vis spectrum of the compound can be compared against a known standard for confirmation.

Electrochemical Detection (ECD): HPLC with electrochemical detection offers high sensitivity for electroactive compounds like nitrophenols. lcms.cz The direct determination of some nitrophenols can be challenging due to the high negative potential required for their reduction. mdpi.com However, for compounds that are easily oxidized, coulometric array detection can be employed, which uses multiple electrochemical sensors to detect analytes at different potentials. lcms.cz This technique is extremely sensitive, capable of detecting compounds at the femtogram level, and provides qualitative information based on the voltammetric behavior of the analyte. lcms.cz For instance, the analysis of certain toxic compounds like nitro-pesticides, including 3-methyl-4-nitrophenol (B363926), has been successfully performed in water samples without a preconcentration step using HPLC with coulometric array detection. mdpi.com

| Parameter | HPLC with Photodiode Array Detection | HPLC with Electrochemical Detection |

| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection based on UV-Vis absorbance. | Separation via HPLC coupled with detection based on the electrochemical (oxidation or reduction) properties of the analyte. lcms.cz |

| Advantages | Provides spectral information for peak identification. | High sensitivity for electroactive compounds, wide linear range, and compatibility with gradient elution. lcms.cz |

| Considerations | Sensitivity may be lower than ECD for certain compounds. | Direct determination can be difficult for compounds requiring high negative reduction potentials. mdpi.com |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

The principle of TLC involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. youtube.com The separation is based on the differential migration of the components up the plate. The position of the separated spots, characterized by the retention factor (Rf) value, can be used for identification by comparison with standards. youtube.comnih.gov Visualization of the spots for colorless compounds like this compound is typically achieved by using a UV lamp or by spraying with a visualizing reagent that reacts to produce a colored product. youtube.comnih.gov

Key aspects of TLC analysis:

Stationary Phase: Commonly silica gel plates. mdpi.com

Mobile Phase: A solvent system tailored to the polarity of the analyte. For phenolic compounds, mixtures like cyclohexane-ethyl acetate (B1210297) or toluene-ether are often used. nih.gov

Visualization: UV light (254 nm or 366 nm) or chemical stains (e.g., potassium permanganate, iodine). youtube.comyoutube.com

Analysis: The Rf value (distance traveled by the spot / distance traveled by the solvent front) is calculated and compared to a standard. youtube.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov For the analysis of this compound, GC can be used with or without derivatization. epa.gov

Underivatized phenols can sometimes interact with active sites in the GC column or injection port, which can lead to poor peak shape and reduced sensitivity. researchgate.net To overcome this, derivatization is often employed. epa.gov Common derivatization procedures for phenols include methylation to form more volatile anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. epa.gov However, it's noted that some dinitrophenols fail to derivatize with the PFBBr procedure. epa.gov

The U.S. Environmental Protection Agency (EPA) Method 8041A describes the analysis of various phenols, including 4-Chloro-3-methylphenol, using open-tubular, capillary column gas chromatography. epa.gov This method allows for both single-column and dual-column/dual-detector approaches for enhanced separation and confirmation. epa.gov

| Parameter | Description |

| Technique | Gas-Liquid Chromatography |

| Derivatization | Optional but often recommended to improve volatility and chromatographic performance. Methods include methylation (e.g., with diazomethane) or formation of PFB ethers. epa.gov |

| Detectors | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for derivatized compounds. |

| Interferences | Co-elution of similar compounds can occur. For example, some methylated nitrophenol isomers may co-elute on certain columns. epa.gov Non-specific interferences can also reduce sensitivity in the analysis of underivatized phenols. |

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, direct spectrophotometric and electrochemical methods offer alternative and sometimes complementary approaches for the detection and quantification of this compound.

UV-Vis Spectrophotometry for Concentration Monitoring and Spectral Changes

UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of absorbing species in a solution. nih.gov this compound, containing a chromophoric nitrophenol structure, exhibits characteristic absorption in the UV-Vis region. This property allows for its direct quantification in samples, provided that interfering substances with overlapping absorption spectra are absent.

The technique can also be used to monitor spectral changes, for instance, during degradation studies of the compound. As the chemical structure of this compound is altered, its UV-Vis absorption spectrum will change, allowing for the tracking of the degradation process and the formation of intermediates.

Electrochemical Sensing and Detection Techniques

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and often low-cost detection of electroactive pollutants like this compound. scispace.com These methods are based on the measurement of an electrical signal (such as current or potential) that is functionally related to the concentration of the analyte. researchgate.net

The core of an electrochemical sensor is the modified electrode. Various nanomaterials and composites have been explored to enhance the sensitivity and selectivity of these sensors for nitrophenols. nih.govresearchgate.net For example, a sensor based on a Ti3C2Tx MXene modified electrode has been developed for the simultaneous detection of 4-chlorophenol (B41353) and 4-nitrophenol (B140041). rsc.org This modified electrode provides a large electrochemical surface area and lowers the electron transfer resistance, significantly improving the oxidation signals of the target analytes. rsc.org Similarly, a novel SrTiO3/Ag/rGO composite has been used to modify a screen-printed carbon electrode for the detection of 4-nitrophenol, demonstrating a wide linear response range and a low limit of detection. nih.gov

Electrochemical techniques can also be employed for the degradation of 4-nitrophenol through electrochemical reduction, which can be an effective method for eliminating this hazardous pollutant. scispace.com

| Technique | Principle | Key Features |

| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte in solution, which is proportional to its concentration (Beer-Lambert Law). | Simple, cost-effective, suitable for concentration monitoring and studying spectral changes during reactions. nih.gov |

| Electrochemical Sensing | Measures the electrical response (e.g., current) from the oxidation or reduction of the analyte at a modified electrode surface. researchgate.net | High sensitivity, potential for portability and in-situ measurements, selectivity can be tuned by modifying the electrode surface. nih.govscispace.comresearchgate.net |

Method Development and Validation for Environmental Monitoring

The development of robust analytical methods is a prerequisite for the reliable monitoring of this compound in environmental samples. This involves creating effective sample preparation and extraction protocols, optimizing analytical parameters, and validating the method's performance.

Environmental samples, such as soil and water, are often complex matrices containing a multitude of interfering substances. Therefore, a crucial step in the analytical process is the preparation and extraction of the sample to isolate and concentrate the target analyte, this compound, prior to analysis. ontosight.ai Recent advances have focused on developing simple, rapid, and environmentally friendly pretreatment methods. nih.gov

Commonly employed techniques for nitrophenols include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ontosight.ainih.gov SPE is often preferred due to its efficiency, lower solvent consumption, and ability to handle a wide range of analytes.

A more advanced and efficient technique is multiple monolithic fiber solid-phase microextraction (MMF-SPME). This method, which has been successfully applied to the determination of trace nitrophenols in water samples, involves the use of multiple thin fibers coated with a sorbent material. nih.gov The fibers are exposed to the sample, where the analytes adsorb onto the sorbent. The analytes are then desorbed using a small amount of solvent and analyzed, often by high-performance liquid chromatography (HPLC). nih.gov This technique offers high enrichment factors and is environmentally friendly due to the minimal use of organic solvents. nih.gov

The general steps for sample preparation from a complex matrix like soil or water can be summarized as follows:

Filtration: To remove suspended particulate matter.

pH Adjustment: The pH of the sample can be adjusted to optimize the extraction efficiency of the phenolic compound.

Extraction: Using a suitable technique like SPE or MMF-SPME. For SPE, the sample is passed through a cartridge containing a sorbent that retains the analyte. For MMF-SPME, the fibers are immersed in the sample.

Elution/Desorption: The analyte is recovered from the sorbent using a small volume of an appropriate solvent.

Concentration and Reconstitution: The eluate may be evaporated to dryness and reconstituted in the mobile phase used for the chromatographic analysis.

To achieve the best possible performance of an analytical method, various parameters need to be systematically optimized. This is crucial for ensuring high sensitivity, selectivity, and reproducibility. The optimization process typically involves varying one parameter at a time while keeping others constant or using statistical experimental designs. nih.gov

For methods involving extraction followed by chromatographic analysis, such as HPLC, the following parameters are often optimized:

Extraction Parameters:

Type of Sorbent/Solvent: Different sorbent materials in SPE or extraction solvents in LLE will have varying affinities for this compound.

Extraction and Desorption Time: The time required to achieve equilibrium and maximum recovery of the analyte. nih.gov

Sample pH: The pH of the sample matrix can influence the charge state of the analyte and its extraction efficiency. nih.gov

Ionic Strength: The salt concentration of the sample can affect the solubility of the analyte and its partitioning behavior. nih.gov

Temperature and Pressure: Particularly relevant for techniques like supercritical fluid extraction (SFE). nih.gov

Chromatographic Parameters (for HPLC):

Mobile Phase Composition: The ratio of solvents (e.g., acetonitrile (B52724) and water) and the pH of the aqueous component are adjusted to achieve optimal separation of the analyte from interferences. pensoft.net

Column Type and Temperature: The choice of stationary phase (e.g., C18) and the column temperature affect the retention and peak shape of the analyte. pensoft.net

Flow Rate: The speed at which the mobile phase passes through the column influences the analysis time and separation efficiency. scispace.com

Detector Wavelength: For UV-Vis detection, the wavelength is set to the absorbance maximum of this compound to ensure the highest sensitivity. pensoft.net

An example of optimized parameters for the analysis of nitrophenols in water samples using MMF-SPME coupled with HPLC is presented below. While these are for a group of nitrophenols, a similar optimization strategy would be employed for this compound.

Table 1: Example of Optimized Parameters for Nitrophenol Analysis using MMF-SPME-HPLC This data is illustrative for a class of nitrophenols and not specific to this compound.

| Parameter | Optimal Condition |

|---|---|

| Desorption Solvent | Methanol (B129727) |

| Extraction Time | 60 min |

| Desorption Time | 20 min |

| Sample pH | 3.0 |

| Ionic Strength (NaCl, w/v) | 25% |

Data adapted from a study on six trace nitrophenols. nih.gov

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjpmr.comresearchgate.net It ensures the reliability and accuracy of the generated data. Key validation parameters include linearity, precision, and accuracy. mdpi.com

Recovery Efficiency (Accuracy): This is a measure of the method's accuracy and is determined by analyzing a sample (e.g., a water sample) that has been spiked with a known amount of the analyte. The percentage of the spiked amount that is detected by the method is the recovery. High recovery values indicate that the method is accurately measuring the amount of analyte present.

Relative Standard Deviation (RSD) (Precision): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD), which is the standard deviation divided by the mean. A low RSD indicates high precision.

The following table presents validation data from a study on the analysis of nitrophenols in different water samples. This illustrates the typical performance of a validated method in terms of recovery and precision.

Table 2: Example of Recovery and Relative Standard Deviation for the Analysis of Nitrophenols in Environmental Water Samples This data is illustrative for a class of nitrophenols and not specific to this compound.

| Sample Matrix | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) (n=3) |

|---|---|---|---|

| Tap Water | 5.0 | 95.8 | 4.2 |

| 50.0 | 98.5 | 3.5 | |

| River Water | 5.0 | 92.4 | 5.1 |

| 50.0 | 96.2 | 4.8 | |

| Lake Water | 5.0 | 88.6 | 6.3 |

| 50.0 | 91.3 | 5.7 |

Data adapted from a study on six trace nitrophenols. nih.gov

The data shows satisfactory recoveries and good precision, indicating that the method is reliable for the quantitative analysis of these compounds in different environmental water matrices. A similar validation process would be essential to establish the reliability of any method developed for this compound.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-methyl-4-nitrophenol, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via sequential nitration and chlorination of a methylphenol precursor. For example:

Nitration : Start with 3-methylphenol (m-cresol), nitrating at the para-position using concentrated HNO₃ in H₂SO₄ at 0–5°C to yield 3-methyl-4-nitrophenol.

Chlorination : Introduce chlorine at the ortho-position using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane, maintaining temperatures below 40°C to avoid over-chlorination.

Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent) and reaction time (2–4 hours). Monitor purity via TLC (silica gel, hexane:ethyl acetate 7:3) .

Q. How can this compound be purified from reaction mixtures containing positional isomers?

Methodological Answer:

- Liquid-Liquid Extraction : Use alkaline aqueous phases (pH 10–12) to isolate phenolic compounds, followed by acidification to precipitate the target.

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate isomers based on polarity differences.

- HPLC : Utilize reverse-phase C18 columns with a mobile phase of acetonitrile:water (60:40) at 1 mL/min, detecting at 254 nm. Reference EPA Method 528 for phenol derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic aromatic protons: δ 8.2 (d, H-5), δ 7.4 (d, H-6), δ 2.3 (s, CH₃). ¹³C NMR confirms nitro (C-NO₂ at ~148 ppm) and chloro (C-Cl at ~125 ppm) groups.

- FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 202.0) and HRMS for exact mass validation .

Advanced Research Questions

Q. How do environmental factors (pH, UV light) influence the degradation pathways of this compound?

Methodological Answer:

- Photodegradation : Expose aqueous solutions to UV-C (254 nm) and analyze intermediates via LC-MS. Nitro groups undergo reductive cleavage, forming 3-methyl-4-aminophenol derivatives.

- Hydrolytic Stability : At pH > 9, the nitro group hydrolyzes to a nitrite ion, while acidic conditions (pH < 3) promote C-Cl bond cleavage. Use Arrhenius plots to model degradation kinetics .

Q. What is the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The chloro group at C-2 is activated by the electron-withdrawing nitro group (C-4), enabling SNAr with amines or alkoxides. Example protocol:

React with ethylenediamine (1:2 molar ratio) in DMF at 80°C for 6 hours.

Monitor substitution via loss of the C-Cl IR peak (750 cm⁻¹) and new N-H stretches (~3300 cm⁻¹).

Caution: Steric hindrance from the methyl group (C-3) may reduce reaction rates compared to non-methylated analogs .

Q. Can computational methods predict the solubility and bioavailability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solvation in water/octanol systems. LogP values (~2.5) indicate moderate hydrophobicity.

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways. The nitro group may undergo reduction to a hydroxylamine intermediate .

Q. What strategies mitigate interference from this compound in environmental pollutant quantification?

Methodological Answer:

- Matrix Spike Recovery : Add known concentrations to water/soil samples and quantify via HPLC-UV (EPA Method 528). Adjust mobile phase composition to resolve co-eluting phenols (e.g., 4-nitrophenol).

- Derivatization : Convert phenolic -OH to acetate esters using acetic anhydride, enhancing GC-MS sensitivity .

Q. How does the crystal structure of this compound influence its physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.